6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
BenchChem offers high-quality 6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-15-2-7-19-18(12-15)27(10-11-32-19)22(30)13-28-23(31)29-20(25-28)8-9-21(26-29)33-14-16-3-5-17(24)6-4-16/h2-9,12H,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVMAFXPFZMJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into several functional groups that contribute to its biological properties:
- Thioether Group : The presence of the thioether (–S–) moiety can influence the compound's reactivity and interaction with biological targets.
- Triazole and Pyridazine Rings : These heterocyclic structures are known for their pharmacological properties, including antimicrobial and anticancer activities.
- Oxazine Derivative : The oxazine ring may contribute to neuroactive properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to this one exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Compounds containing triazole and pyridazine rings have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The triazole moiety is often associated with anticancer activity. Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their efficacy and mechanisms:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of IL-6 and TNF-α |
Case Studies
- Antimicrobial Study : A study by MDPI evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that specific modifications to the thioether group enhanced antibacterial activity against gram-positive bacteria.
- Cancer Cell Line Testing : In vitro assays demonstrated that the compound induced cell cycle arrest in various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Inflammation Model : Experimental models using lipopolysaccharide (LPS) stimulated macrophages showed a significant reduction in cytokine production upon treatment with related compounds, highlighting their potential as anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
